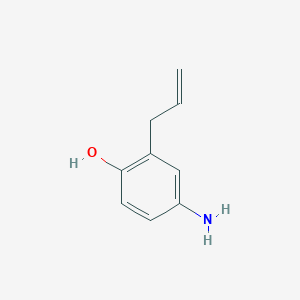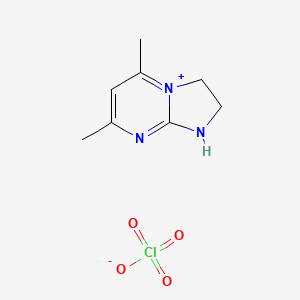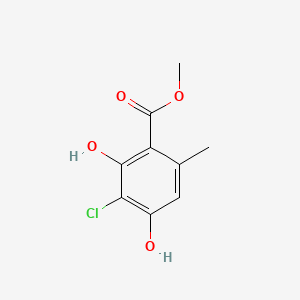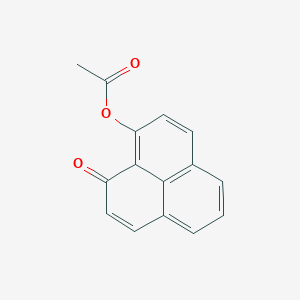
Succinanilic acid, 3'-methoxy-N-methyl-2',4',6'-triiodo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester is a complex organic compound characterized by the presence of multiple iodine atoms, a methoxy group, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester typically involves multiple steps, including iodination, esterification, and methylation reactions. The process begins with the iodination of aniline derivatives, followed by the introduction of the methoxy group and the formation of the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of the ester group to an alcohol.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to biological molecules. The methoxy and methyl ester groups also contribute to the compound’s overall chemical behavior and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoanilines: Compounds with similar iodine content and aromatic structure.
Methoxybenzoates: Compounds with methoxy and ester functional groups.
Triiodophenols: Compounds with three iodine atoms and a phenolic structure.
Uniqueness
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester is unique due to the combination of its functional groups and the specific arrangement of iodine atoms
Propriétés
Numéro CAS |
37938-81-1 |
|---|---|
Formule moléculaire |
C13H14I3NO4 |
Poids moléculaire |
628.97 g/mol |
Nom IUPAC |
methyl 4-oxo-4-(2,4,6-triiodo-3-methoxy-N-methylanilino)butanoate |
InChI |
InChI=1S/C13H14I3NO4/c1-17(9(18)4-5-10(19)20-2)12-7(14)6-8(15)13(21-3)11(12)16/h6H,4-5H2,1-3H3 |
Clé InChI |
GSQOXUFZCJWJBQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



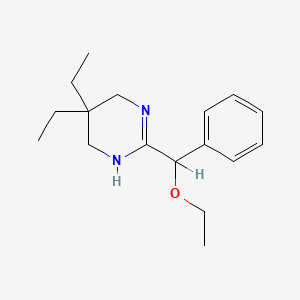

![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)
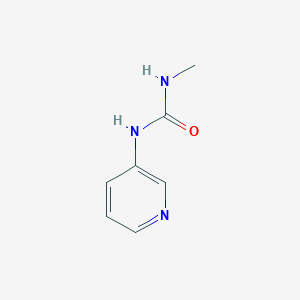
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
stannane](/img/structure/B14675285.png)
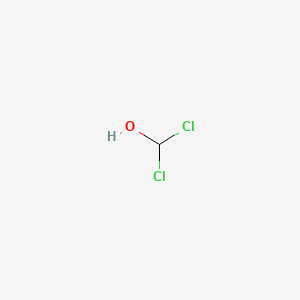
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
